2-(2-Methoxyethyl)pyrrolidine
Overview
Description
2-(2-Methoxyethyl)pyrrolidine is an organic compound with the molecular formula C7H15NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a methoxyethyl group attached to the second carbon of the pyrrolidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as n-alkylpyrrolidines . These are compounds containing a pyrrolidine moiety that is substituted at the N1-position with an alkyl group . .
Mode of Action
As a member of the n-alkylpyrrolidines class of compounds, it is likely that its interactions with its targets involve the pyrrolidine moiety
Biochemical Pathways
The biochemical pathways affected by 2-(2-Methoxyethyl)pyrrolidine are currently unknown. Given its structural similarity to other n-alkylpyrrolidines, it may potentially influence similar biochemical pathways . .
Biochemical Analysis
Biochemical Properties
2-(2-Methoxyethyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in numerous physiological processes such as respiration and acid-base balance . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the RNA-binding affinity in cells, which can alter gene expression and subsequent protein synthesis . Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and can either inhibit or activate their function. This binding often involves interactions with the enzyme’s active site, leading to changes in enzyme activity and subsequent biochemical pathways . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects. For instance, studies have shown that high doses of this compound can cause significant changes in metabolic pathways and lead to cellular toxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, it has been shown to affect the activity of carbonic anhydrase, an enzyme involved in the reversible hydration of carbon dioxide . This interaction can influence the overall metabolic flux and alter metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is a critical factor that influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the desired site of action, thereby enhancing its efficacy and reducing potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyethyl)pyrrolidine typically involves the reaction of pyrrolidine with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into secondary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidines.
Scientific Research Applications
2-(2-Methoxyethyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
Pyrrolidine: The parent compound, lacking the methoxyethyl group.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
2-(2-Hydroxyethyl)pyrrolidine: Similar structure but with a hydroxyethyl group instead of methoxyethyl.
Uniqueness: 2-(2-Methoxyethyl)pyrrolidine is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. This group enhances its solubility in organic solvents and its ability to participate in specific chemical reactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(2-methoxyethyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-6-4-7-3-2-5-8-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVHOPJZMMLWKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933746-73-7 | |
Record name | 2-(2-methoxyethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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